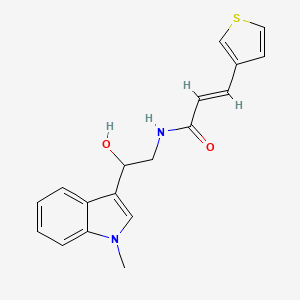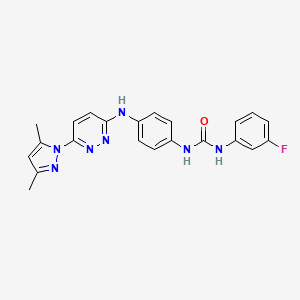![molecular formula C13H21NO4 B2700512 2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 1807940-17-5](/img/structure/B2700512.png)
2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a carboxylic acid derivative with a complex structure. It contains a cyclopenta[c]pyrrole ring, which is a type of heterocyclic compound . The compound also has a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-11-7-5-4-6-8-15(11,10-16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This indicates that the compound has a molecular weight of 269.3 and contains 15 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 269.3 . As a carboxylic acid derivative, it is likely to be polar and may have some degree of solubility in water .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Tert-butyl esters, including compounds structurally related to 2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, are valuable in organic synthesis for protecting carboxylic acids. For instance, the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate showcase the utility of tert-butyl groups in stabilizing complex molecules and facilitating structural studies via X-ray diffraction, highlighting the importance of such groups in the synthesis of bioactive molecules (Naveen et al., 2007).
Medicinal Chemistry and Drug Design
The tert-butyl group and pyrrole derivatives play significant roles in medicinal chemistry. For example, CYP2C8- and CYP3A-mediated metabolism studies of certain prostaglandin E2 agonists reveal how modifications in the tert-butyl moiety can affect drug metabolism and potency. Such studies are crucial for the design of new therapeutics with optimized pharmacokinetic profiles (Prakash et al., 2008).
Advanced Materials and Nanotechnology
Research on the functionalization and surface modification of nanomaterials often involves the use of carboxylic acid groups for attaching bioactive molecules or enhancing material compatibility with biological systems. An innovative approach to increasing carboxylic acid content on nanodiamond surfaces demonstrates the broad applicability of carboxylic acid functional groups in creating highly functionalized materials for biotechnology applications (Shenoy et al., 2022).
Supramolecular Chemistry
The study of molecular self-assembly and supramolecular structures often employs cyclic and acyclic carboxylic acids due to their ability to form hydrogen bonds and other non-covalent interactions. Research on the conformational switching and coordination properties of p-tert-butylcalix[6]arene hexacarboxylic acid with metal ions provides insight into the design of molecular receptors and sensors (Adhikari et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(3aS,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNPDQAOUQRMY-NOZJJQNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@]2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700429.png)
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)

![2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2700438.png)
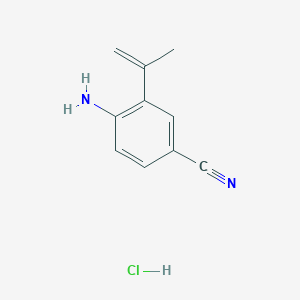
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2700442.png)

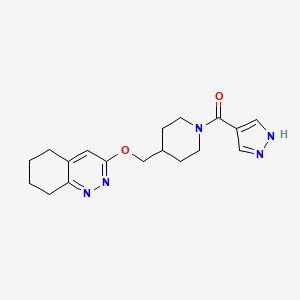
![(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700445.png)
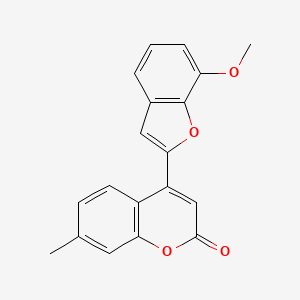
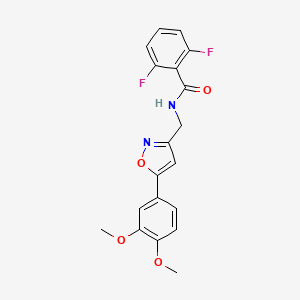
![6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2700449.png)
